molecular formula C26H28N2O B15036572 1-[2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]-2-phenylbutan-1-one

1-[2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]-2-phenylbutan-1-one

Cat. No.: B15036572
M. Wt: 384.5 g/mol
InChI Key: GLNVZQXUYKDTJH-UHFFFAOYSA-N
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Description

1-[2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]-2-phenylbutan-1-one is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by its unique structure, which includes a quinoline core substituted with phenyl and butanone groups. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]-2-phenylbutan-1-one typically involves multi-step organic reactions. One common method includes the condensation of 2-methyl-4-phenylamino-3,4-dihydroquinoline with 2-phenylbutanone under acidic or basic conditions. The reaction may require catalysts such as Lewis acids or bases to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-[2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]-2-phenylbutan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline core to tetrahydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide (NaOMe).

Major Products Formed:

    Oxidation: Quinoline N-oxides.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

1-[2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]-2-phenylbutan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-[2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]-2-phenylbutan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

    2-methyl-4-(phenylamino)-3,4-dihydroquinoline: A simpler analog with similar structural features.

    1-(2-methyl-4-phenylamino-3,4-dihydroquinolin-1-yl)-heptan-1-one: A compound with a longer alkyl chain.

    1-(2-methyl-4-phenylamino-3,4-dihydroquinolin-1-yl)-octan-1-one: Another analog with an even longer alkyl chain.

Uniqueness: 1-[2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]-2-phenylbutan-1-one is unique due to its specific substitution pattern and the presence of both phenyl and butanone groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C26H28N2O

Molecular Weight

384.5 g/mol

IUPAC Name

1-(4-anilino-2-methyl-3,4-dihydro-2H-quinolin-1-yl)-2-phenylbutan-1-one

InChI

InChI=1S/C26H28N2O/c1-3-22(20-12-6-4-7-13-20)26(29)28-19(2)18-24(23-16-10-11-17-25(23)28)27-21-14-8-5-9-15-21/h4-17,19,22,24,27H,3,18H2,1-2H3

InChI Key

GLNVZQXUYKDTJH-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)N2C(CC(C3=CC=CC=C32)NC4=CC=CC=C4)C

Origin of Product

United States

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